ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-4-7-6(9-8-4)10(12)13/h2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIAZPZUDIHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate typically involves the nitration of a triazole precursor followed by esterification. One common method involves the nitration of 1H-1,2,4-triazole with nitric acid to form 3-nitro-1H-1,2,4-triazole. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitrotriazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer effects. The triazole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,2,4-triazole scaffold is widely modified to tune physicochemical and biological properties. Key analogs include:
Physicochemical and Reactivity Differences
- Nitro Group Impact: The nitro group in the target compound increases density and thermal stability compared to analogs like ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate. Nitration reactions (e.g., using H₂SO₄/HNO₃ mixtures) are critical for introducing this group, as seen in bis(3-nitro-1H-1,2,4-triazol-5-yl)methanone synthesis .
- Ester vs. Thioester : Triazamate’s thioester linkage enhances insecticidal activity but reduces hydrolytic stability compared to the target compound’s ester group .
- Cation Effects : Potassium salts (e.g., in actoprotective agents) show superior bioactivity over sodium or morpholine derivatives, highlighting the role of counterions in solubility and target interaction .
Biological Activity
Ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate is a compound belonging to the nitrotriazole class, characterized by its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the nitration of a triazole precursor followed by esterification. A common method includes nitrating 1H-1,2,4-triazole with nitric acid to produce 3-nitro-1H-1,2,4-triazole, which is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.
Antimicrobial Activity
Research indicates that compounds with the nitrotriazole moiety exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial pathogens. In vitro studies reveal that it shows promising activity against ESKAPE pathogens—bacteria known for their resistance to antibiotics .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Activity Level |
|---|---|
| Enterococcus faecium | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High |
| Pseudomonas aeruginosa | Low |
Anticancer Potential
The nitro group in this compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules. This interaction may lead to apoptosis in cancer cells. Studies have indicated that derivatives of nitrotriazoles can inhibit tumor growth in various cancer cell lines .
The biological activity of this compound is largely attributed to its ability to undergo bioreduction. The nitro group can be converted into reactive nitrogen species that can damage DNA and proteins within microbial cells or cancerous tissues. Additionally, the triazole ring may interact with enzymes and receptors involved in cellular signaling pathways .
Case Study: Antimicrobial Efficacy
Case Study: Anticancer Properties
A separate investigation focused on the anticancer effects of similar nitrotriazole compounds. The study highlighted that these compounds induced apoptosis in breast cancer cell lines through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of precursor triazole derivatives. For example, nitration of ethyl 2-(3-(dinitromethyl)-1H-1,2,4-triazol-5-yl)acetate using HNO₃/H₂SO₄ at low temperatures yields the nitro-substituted product. Reaction time, temperature, and stoichiometry are critical: incomplete nitration leads to byproducts, while excessive acid can degrade the ester group. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the triazole ring, nitro group, and ester linkage. Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons from the triazole ring (δ 8.5–9.0 ppm in ¹H NMR) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly the planar triazole ring and nitro group geometry. High-resolution data (≤ 0.8 Å) minimizes refinement errors .
- FTIR : Absorptions at 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) and 1720 cm⁻¹ (ester C=O) validate functional groups .
Q. What are the common chemical transformations of this compound, and how do they expand its utility in derivatization?
- Methodological Answer :
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Ester hydrolysis : NaOH/EtOH under reflux yields the carboxylic acid derivative, useful for conjugation with bioactive molecules .
- Nucleophilic substitution : Thioacetate formation via reaction with thiols (e.g., NaSH) introduces sulfur-based functionalities for coordination chemistry .
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the triazole ring toward electrophilic substitution but enhances stability in radical reactions. Computational studies (DFT, Gaussian 09) show a LUMO energy of −2.1 eV at the nitro group, favoring nucleophilic attack. Steric hindrance from the nitro group can be mitigated by using bulky catalysts (e.g., RuPhos Pd G3) in cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Dose-response validation : Use standardized MIC assays (CLSI guidelines) with controls (e.g., ciprofloxacin for bacteria). Discrepancies often arise from variations in bacterial strains or inoculum size .
- Metabolite profiling : LC-MS identifies degradation products (e.g., ester hydrolysis in cell media) that may alter activity .
- Structural analogs : Compare with derivatives lacking the nitro group to isolate its contribution to bioactivity .
Q. How can computational modeling optimize the compound’s binding affinity to target enzymes (e.g., cytochrome P450)?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Parameterize the triazole ring and nitro group as hydrogen-bond acceptors. Simulations predict binding poses with ΔG ≤ −7.5 kcal/mol .
- MD simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (R² ≥ 0.85) to guide synthetic priorities .
Experimental Design & Data Analysis
Q. What controls and validation steps are critical when assessing this compound’s thermal stability for energetic material applications?
- Methodological Answer :
- DSC/TGA : Heating rates ≤ 5°C/min under N₂ to detect exothermic decomposition (peak ~220°C). Compare with RDX as a reference .
- Impact sensitivity testing : Use a BAM drop hammer; values > 10 J indicate low explosivity .
- Kinetic analysis (Kissinger method) : Calculate activation energy (Eₐ ≥ 150 kJ/mol) to predict shelf life .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. HPLC monitors degradation; ≤5% impurity increase is acceptable. Acetonitrile/water (80:20) at pH 5–7 minimizes ester hydrolysis .
- Light exposure tests : UV/Vis spectroscopy tracks nitro group reduction; amber vials reduce photodegradation by 70% .
Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethyl 2-(3-amino-triazolyl)acetate | H₂, Pd/C, EtOH, 50°C, 12 hr | 78 | 98.5 |
| Nitro precursor | HNO₃/H₂SO₄, 0°C, 4 hr | 65 | 97.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
